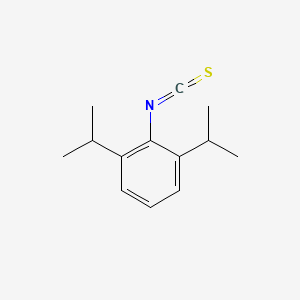2,6-Diisopropylphenyl isothiocyanate
CAS No.: 25343-70-8
Cat. No.: VC1968602
Molecular Formula: C13H17NS
Molecular Weight: 219.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25343-70-8 |
|---|---|
| Molecular Formula | C13H17NS |
| Molecular Weight | 219.35 g/mol |
| IUPAC Name | 2-isothiocyanato-1,3-di(propan-2-yl)benzene |
| Standard InChI | InChI=1S/C13H17NS/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-7,9-10H,1-4H3 |
| Standard InChI Key | HZGOUCYIYIFQHX-UHFFFAOYSA-N |
| SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)N=C=S |
| Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)N=C=S |
Introduction
Chemical Structure and Identifiers
2,6-Diisopropylphenyl isothiocyanate consists of a phenyl ring substituted with two isopropyl groups at positions 2 and 6, and an isothiocyanate group (-N=C=S) at position 1. The bulky isopropyl groups provide steric hindrance that influences the compound's reactivity and stability.
Chemical Identifiers
The following table provides key identifiers for 2,6-diisopropylphenyl isothiocyanate:
| Identifier | Value |
|---|---|
| CAS Registry Number | 25343-70-8 |
| Molecular Formula | C₁₃H₁₇NS |
| Molecular Weight | 219.346 g/mol |
| IUPAC Name | 2-isothiocyanato-1,3-di(propan-2-yl)benzene |
| InChI Key | HZGOUCYIYIFQHX-UHFFFAOYSA-N |
| SMILES Notation | CC(C)C1=C(C(=CC=C1)C(C)C)N=C=S |
| PubChem CID | 141194 |
| MDL Number | MFCD00041341 |
| Beilstein Reference | 2416576 |
The compound is known by several synonyms in the chemical literature, including 1,3-diisopropyl-2-isothiocyanatobenzene, 2-isothiocyanato-1,3-bis(propan-2-yl)benzene, and 2,6-diisopropylphenylisothiocyanate .
Physical and Chemical Properties
2,6-Diisopropylphenyl isothiocyanate possesses distinct physical and chemical properties that are important for its handling, storage, and applications in chemical synthesis.
Physical Properties
The compound exhibits the following physical characteristics:
| Property | Value |
|---|---|
| Physical State | Liquid |
| Boiling Point | 139-140°C (5 mmHg) |
| Density | 1.01 g/cm³ |
| Refractive Index | 1.5830 |
| Flash Point | >110°C (230°F) |
| Sensitivity | Moisture sensitive |
Its relatively high boiling point and flash point indicate low volatility under standard conditions, while its moisture sensitivity suggests the need for careful handling in dry environments .
Chemical Properties
The isothiocyanate functional group (-N=C=S) is the primary site of reactivity in this molecule. This group can participate in various reactions:
-
Nucleophilic addition reactions, particularly with amines to form thioureas
-
Cycloaddition reactions
-
Insertion reactions into metal-ligand bonds
-
Coordination to metal centers as a ligand
The bulky isopropyl groups at the 2,6-positions provide steric protection to the isothiocyanate group, potentially affecting reaction rates and selectivity compared to less hindered isothiocyanates .
Synthesis Methods
Several methods have been developed for the synthesis of 2,6-diisopropylphenyl isothiocyanate, with the most common route involving the reaction of 2,6-diisopropylaniline with thiocarbonyl sources.
From 2,6-Diisopropylaniline
A patent describes a multi-step synthesis route that can be adapted for the preparation of 2,6-diisopropylphenyl isothiocyanate:
-
Starting with 2,6-diisopropylaniline as the precursor
-
Treatment with sodium thiocyanate and hydrochloric acid
-
Subsequent workup to isolate the target compound
Reactivity and Chemical Behavior
The reactivity of 2,6-diisopropylphenyl isothiocyanate is primarily governed by the isothiocyanate functional group, which is a versatile electrophile for various transformations.
Insertion Reactions
Research has demonstrated that isothiocyanates can participate in insertion reactions with metal complexes. For example, phenyl isothiocyanate has been shown to reversibly insert into a P-P bond of a nickel complex, [{CpNi(IMes)}₂(μ-η¹:η¹-P₄)], forming novel structural motifs. Similar reactivity might be expected for 2,6-diisopropylphenyl isothiocyanate, though the steric bulk of the isopropyl groups may influence the reaction kinetics and thermodynamics .
Hydrophosphination Reactions
2,6-Diisopropylphenyl isothiocyanate has been utilized in hydrophosphination reactions, which involve the addition of P-H bonds across unsaturated C=N or C=S bonds. These reactions can be catalyzed by zinc compounds such as ZnEt₂.
| Reactant | Yield | Reaction Conditions |
|---|---|---|
| 2,6-Diisopropylphenyl isothiocyanate | 69% | ZnEt₂ catalyst, 24 hours |
The product of such reactions are valuable organophosphorus compounds with applications in catalysis and materials science.
Applications in Chemical Synthesis
2,6-Diisopropylphenyl isothiocyanate serves as a valuable building block in organic synthesis, particularly for the preparation of more complex structures containing the thiourea functional group.
Synthesis of Thiourea Derivatives
One of the primary applications of 2,6-diisopropylphenyl isothiocyanate is in the synthesis of thiourea derivatives. These compounds have broad applications in catalysis, medicinal chemistry, and materials science. The reaction typically involves the nucleophilic addition of amines to the isothiocyanate group .
Preparation of 2,6-Diisopropyl-4-phenoxy Phenylthiourea
A specific example from patent literature describes the synthesis of 2,6-diisopropyl-4-phenoxy phenylthiourea (DIPPT) using 2,6-diisopropylaniline as a starting material. The multi-step process involves:
-
Bromination of 2,6-diisopropylaniline
-
Introduction of a phenoxy group
-
Conversion to the isothiocyanate intermediate
-
Formation of the final thiourea product
This synthesis demonstrates the utility of 2,6-diisopropylphenyl isothiocyanate or its precursors in preparing more complex molecular structures .
| Hazard Parameter | Classification |
|---|---|
| UN Number | UN2922 |
| Hazard Class | 6.1 (Toxic substances) |
| Packing Group | II (Medium danger) |
| RIDADR | 2810 |
These classifications indicate that the compound presents toxicity hazards and should be handled with appropriate precautions .
| Parameter | Typical Value |
|---|---|
| Purity | 90-97% |
| Package Sizes | 1-5 g |
| Storage Recommendations | Store in cool, dry conditions |
| Special Notes | Moisture sensitive |
The compound is available from chemical suppliers such as Thermo Scientific Chemicals (formerly part of Alfa Aesar) and other global suppliers across North America, Europe, and Asia .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume